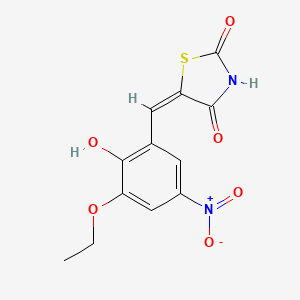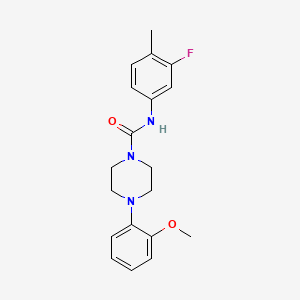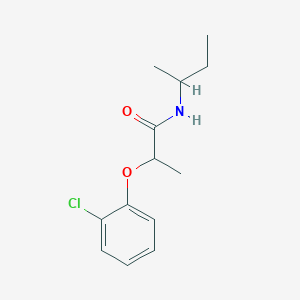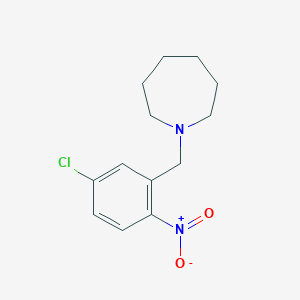
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as ENBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENBD is a thiazolidinedione derivative that contains a nitro group and a benzylidene moiety. This compound has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical and industrial fields.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of nuclear factor-kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In animal studies, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to lower blood glucose levels and improve insulin sensitivity, indicating its potential use as an antidiabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability and solubility in various solvents. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and purify. However, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved efficacy and reduced toxicity. Another area of research is the exploration of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione for its potential use as an antitumor, anti-inflammatory, and antidiabetic agent.
Applications De Recherche Scientifique
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medical and industrial fields. In medical research, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have antitumor, anti-inflammatory, and antidiabetic activities. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In the industrial field, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a dye and as a corrosion inhibitor.
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c1-2-20-8-5-7(14(18)19)3-6(10(8)15)4-9-11(16)13-12(17)21-9/h3-5,15H,2H2,1H3,(H,13,16,17)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRAJWMPVCLLFW-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)


![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)


![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)
